
tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized through a specific method.
Applications De Recherche Scientifique
Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has various scientific research applications. One of the major applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. This compound has also been studied for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is not well understood. However, it is believed that this compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is its ease of synthesis. This compound can be synthesized using readily available reagents and catalysts, making it a cost-effective starting material for various lab experiments. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are various future directions for the study of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate. One of the major areas of research is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs. Another potential area of research is in the development of new catalysts for organic reactions. Additionally, the use of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate as a fluorescent probe in bioimaging is an area of ongoing research. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its properties and potential uses.
In conclusion, tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has various scientific research applications, including medicinal chemistry, bioimaging, and organic reactions. While the mechanism of action of this compound is not well understood, it has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Further research is needed to fully understand the potential applications of this compound and its properties.
Méthodes De Synthèse
Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,6-dimethylpyridine with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The resulting product is then reacted with bromine and fluorine to obtain the final product, tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate.
Propriétés
IUPAC Name |
tert-butyl 3-bromo-4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrFNO2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECNWCFQGVLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C(C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2908904.png)
![(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2908905.png)
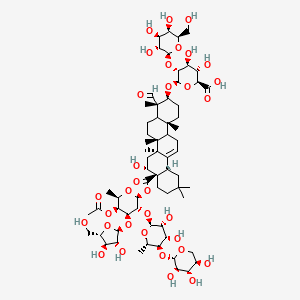
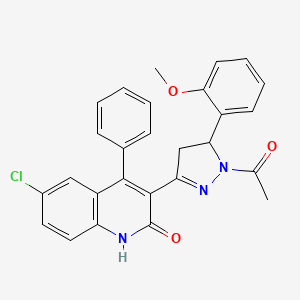

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2908911.png)
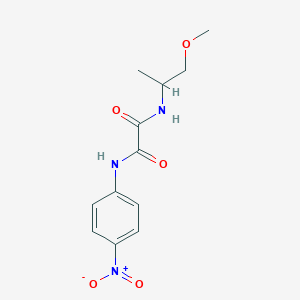
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2908913.png)
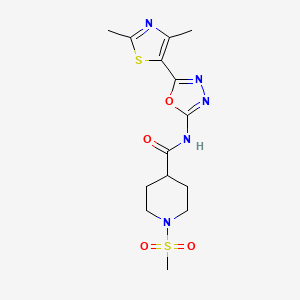
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2908916.png)
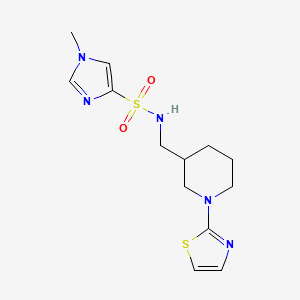
![methyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2908920.png)
![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)